molecular formula C15H21NO2 B13956081 Methyl 2-(1-benzylpiperidin-3-yl)acetate

Methyl 2-(1-benzylpiperidin-3-yl)acetate

Cat. No.: B13956081
M. Wt: 247.33 g/mol
InChI Key: VMQXJOSCNHSJQB-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzylpiperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylpiperidin-3-yl)acetate typically involves the reaction of 1-benzylpiperidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-benzylpiperidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-benzylpiperidin-4-yl)acetate
  • Methyl 2-{2-[(4-benzylpiperidin-1-yl)methyl]-1,3-benzoxazol-5-yl}acetate

Uniqueness

Methyl 2-(1-benzylpiperidin-3-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperidine moiety is a key pharmacophore that can interact with various biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

methyl 2-(1-benzylpiperidin-3-yl)acetate

InChI

InChI=1S/C15H21NO2/c1-18-15(17)10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3

InChI Key

VMQXJOSCNHSJQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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